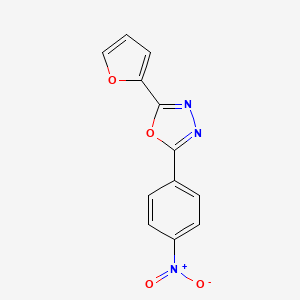

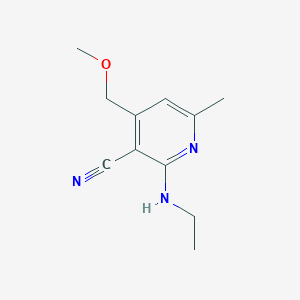

![molecular formula C19H32N4O3 B5506282 2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)

2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan-6-one derivatives often involves intricate steps including cyclization, substitution, and functional group transformations. For instance, synthesis methodologies have been developed for related structures, where cyclization processes yield complex spiro compounds and derivatives through interactions with various reagents, demonstrating the potential synthetic pathways that might be applicable for our target compound (Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

The molecular structure of such compounds features a spiro linkage between the diazaspirodecanone core and a tetrahydropyran ring, indicative of the compound’s complex spatial arrangement. Structural elucidation can be accomplished through techniques such as X-ray diffraction analysis, offering insights into the exact configuration and stereochemistry of the molecule (Trishin, Namestnikov, & Belskii, 2001).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions at the piperazine and tetrahydropyran moieties, with potential for nucleophilic substitutions and modifications at these sites to yield a variety of derivatives. These reactions are crucial for modifying the compound for specific applications or further functionalization (Mishriky & Moustafa, 2013).

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study explored the development of spirothiazolidine analogs, including the structural motif related to the compound , for their potential anticancer and antidiabetic properties. These compounds have shown significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Some derivatives also exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared with Acarbose, the control antidiabetic drug (Flefel et al., 2019).

Antimicrobial Agents

Another research focused on synthesizing new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives as antimicrobial agents. These compounds were tested against various microbial strains, showing potential as new antimicrobial agents (Al-Ahmadi, 1997).

Anticonvulsant Activity

Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives revealed their potential anticonvulsant and neurotoxic properties. The study aimed to identify compounds with effective seizure prevention capabilities with minimal neurotoxic effects. These derivatives demonstrated promising results in preclinical models, suggesting their potential for further development as anticonvulsant medications (Obniska et al., 2006).

Corrosion Inhibition

A study on pyranopyrazole derivatives investigated their role as corrosion inhibitors for mild steel in HCl solution. Through gravimetric, electrochemical, and DFT studies, the derivatives showed high efficiency in preventing corrosion, highlighting their potential application in materials science to enhance the durability and lifespan of metal structures (Yadav et al., 2016).

properties

IUPAC Name |

2-(4-methylpiperazine-1-carbonyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O3/c1-20-9-11-21(12-10-20)18(25)22-8-6-19(15-22)5-2-7-23(17(19)24)16-3-13-26-14-4-16/h16H,2-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXJRUCIKIXCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCC3(C2)CCCN(C3=O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

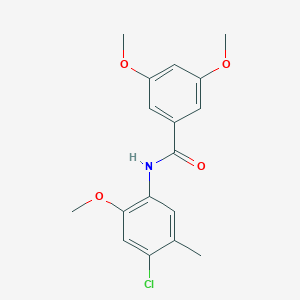

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

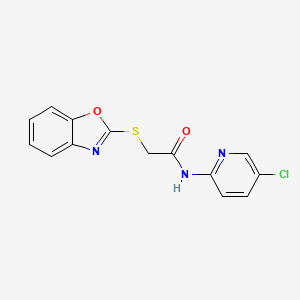

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

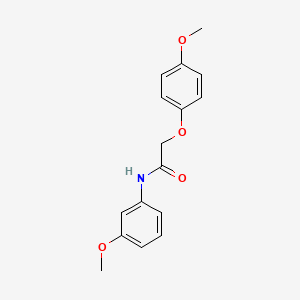

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)

![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)